molecular formula C9H9N3O4 B13531372 Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13531372
M. Wt: 223.19 g/mol
InChI Key: QNHONERQIASDPW-UHFFFAOYSA-N
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Description

Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that features both isoxazole and oxadiazole rings. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water, yielding a 3,5-disubstituted isoxazole . The oxadiazole ring can be formed by reacting the isoxazole intermediate with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of catalysts and microwave-assisted synthesis can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the isoxazole and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets. The isoxazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate is unique due to the combination of isoxazole and oxadiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

ethyl 5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)15-11-6/h4H,3H2,1-2H3

InChI Key

QNHONERQIASDPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=NOC(=C2)C

Origin of Product

United States

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